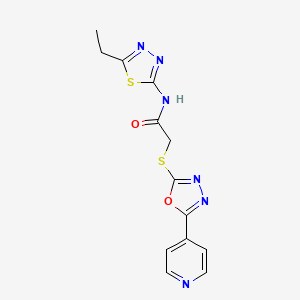

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S2/c1-2-10-16-18-12(23-10)15-9(20)7-22-13-19-17-11(21-13)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSLWGAPWABTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on a variety of research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Preparation of Thiadiazole Derivative : The initial step involves the synthesis of 5-ethyl-1,3,4-thiadiazole.

- Formation of Oxadiazole Moiety : The pyridinyl oxadiazole is synthesized through cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The thiol group from the oxadiazole is coupled with the acetamide derivative to yield the final product.

These reactions are generally performed under controlled conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole and oxadiazole moieties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative | PC3 (Prostate Cancer) | 10.38 |

| Oxadiazole Derivative | MCF7 (Breast Cancer) | 12.50 |

These findings suggest that modifications to the structure can enhance cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. Inhibitory assays revealed that certain derivatives exhibited significant LOX inhibition:

| Compound Type | % Inhibition at 10 µM |

|---|---|

| Thiadiazole-Based | 85% |

| Oxadiazole-Based | 78% |

This inhibition suggests a potential therapeutic role in managing inflammatory diseases and certain cancers .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity against various pathogens. For instance:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 |

These results indicate that the compound may serve as a basis for developing new antimicrobial agents .

Study on Anticancer Activity

In a comparative study involving this compound and standard chemotherapeutic agents like doxorubicin:

- Methodology : Various cancer cell lines were treated with increasing concentrations of the compound.

- Results : The compound exhibited lower IC50 values compared to doxorubicin in certain cell lines, indicating enhanced potency.

This suggests that further development could lead to more effective cancer therapies .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound against LOX:

- Methodology : The enzyme activity was measured using spectrophotometric methods.

- Results : The compound showed significant inhibition at sub-micromolar concentrations.

This reinforces its potential as an anti-inflammatory agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazoles exhibit potent antimicrobial properties. For instance, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains including Candida albicans. The disc diffusion method demonstrated significant inhibitory zones for several compounds derived from this scaffold .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines revealed that these compounds can inhibit cell proliferation effectively compared to standard chemotherapy agents like cisplatin. Molecular docking studies indicated favorable interactions with the dihydrofolate reductase enzyme, suggesting a mechanism of action that warrants further investigation .

Case Study 1: Antimicrobial Evaluation

A study conducted by Prabhakar et al. synthesized a series of 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives and evaluated their antimicrobial activity. The results indicated that several compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized molecular docking to predict interactions with bacterial enzymes .

Case Study 2: Anticancer Studies

In another investigation focusing on anticancer properties, a group synthesized various thiadiazole derivatives and tested them against HepG-2 and A549 cell lines. The findings revealed that some compounds displayed over 70% inhibition in cell viability at certain concentrations. The binding affinity to key cancer-related targets was assessed using computational methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Example :

Reaction with hydrazine hydrate under reflux replaces the ethylthio group with a hydrazine derivative, forming intermediates for further cyclization .

Oxidation Reactions

The sulfur atoms in the thioether (-S-) and thiadiazole/oxadiazole rings undergo oxidation under controlled conditions.

Mechanistic Insight :

Oxidation of the thioether to sulfone enhances electrophilicity, facilitating subsequent nucleophilic attacks.

Hydrolysis Reactions

The acetamide (-NH-CO-) group undergoes hydrolysis under acidic or basic conditions:

Application :

Hydrolysis is critical for generating bioactive metabolites in pharmacological studies .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring exhibits instability under strong nucleophilic or reducing conditions:

Cross-Coupling Reactions

The pyridin-4-yl group enables participation in metal-catalyzed couplings:

Biological Interactions (Reactivity with Enzymes)

While not strictly synthetic reactions, interactions with biological targets highlight its electrophilic reactivity:

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction. For example:

- Step 1: Prepare the 1,3,4-thiadiazole core by cyclizing thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.

- Step 2: React the thiadiazole intermediate with 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol in acetone or DMF, using anhydrous K₂CO₃ as a base, under reflux for 6–8 hours .

- Purification: Recrystallize the crude product from ethanol or ethanol/water mixtures to achieve >95% purity.

Optimization Tips: - Vary solvent polarity (e.g., acetonitrile vs. acetone) to improve yield.

- Use catalytic KI to accelerate thiolate ion formation .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of key groups:

- Pyridin-4-yl protons (δ 8.5–8.8 ppm as doublets).

- Thiadiazole methylene (δ 4.2–4.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ at m/z 392.08).

- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure determination?

Methodological Answer:

- Data Collection: Use high-resolution (<1.0 Å) X-ray data to minimize noise.

- Refinement in SHELXL:

- Validation: Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .

Advanced: How to design a docking study to predict its binding affinity for acetylcholinesterase?

Methodological Answer:

- Target Preparation: Retrieve the enzyme structure (PDB ID: 4EY7) and remove water/ligands.

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel, then optimize geometry with DFT (B3LYP/6-31G* basis set).

- Docking Software: Use AutoDock Vina with a grid box centered on the active site (coordinates x=20, y=30, z=25; size=25 ų).

- Validation: Compare results with known inhibitors (e.g., donepezil) to assess scoring function reliability .

Advanced: How to resolve conflicting biological activity data across assays (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay Replication: Perform triplicate experiments under standardized conditions (e.g., fixed DMSO concentration ≤1%).

- Control Compounds: Include reference drugs (e.g., isoniazid for antimycobacterial assays) to calibrate inter-lab variability .

- Mechanistic Studies: Use SPR (Surface Plasmon Resonance) to measure direct target binding, bypassing cell-based assay artifacts.

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer during the thiadiazole formation step.

- Green Solvents: Replace acetone with cyclopentyl methyl ether (CPME) for safer, higher-yield reflux .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time.

Advanced: How to investigate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., replace pyridin-4-yl with pyridin-3-yl or phenyl groups) .

- QSAR Modeling: Build a 3D-QSAR model using CoMFA (Comparative Molecular Field Analysis) to correlate electronic/steric features with activity.

- In Silico ADMET: Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) with SwissADME to prioritize candidates .

Advanced: What computational methods validate NMR assignments for complex spectra?

Methodological Answer:

- DFT Calculations: Simulate ¹H/¹³C NMR shifts using Gaussian09 at the B3LYP/6-311+G(d,p) level, referencing TMS as 0 ppm .

- HSQC/HMBC Correlation: Map long-range couplings to confirm connectivity between thiadiazole and oxadiazole moieties.

- DP4 Analysis: Statistically compare experimental vs. computed shifts to assign stereocenters with >95% confidence .

Advanced: How to troubleshoot low reproducibility in biological assays?

Methodological Answer:

- Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC-UV at 0, 6, and 24 hours.

- Cell Line Authentication: Use STR profiling to confirm absence of cross-contamination.

- Data Normalization: Apply Z-score transformation to correct for plate-to-plate variability.

Advanced: What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

- Software: Use StarDrop’s DEREK Nexus or GLORYx to identify likely Phase I/II metabolism sites (e.g., oxidation of the ethyl group on thiadiazole) .

- CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- Metabolite Synthesis: Prepare predicted metabolites (e.g., hydroxylated derivatives) for comparative activity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.